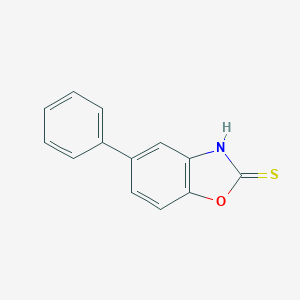

2-Benzoxazolethiol, 5-phenyl-

Beschreibung

The exact mass of the compound 2-Benzoxazolethiol, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93817. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Benzoxazolethiol, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoxazolethiol, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-phenyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLMWNVNJBXKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169648 | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17371-99-2 | |

| Record name | 5-Phenyl-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17371-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-benzoxazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Benzoxazolethiol, 5-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and characterization of 2-Benzoxazolethiol, 5-phenyl-. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and data from analogous compounds.

Proposed Synthesis

The synthesis of 2-Benzoxazolethiol, 5-phenyl- can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 5-phenyl-2-aminophenol, followed by its cyclization to form the target compound.

1.1. Experimental Protocol: Synthesis of 5-phenyl-2-aminophenol

The synthesis of 5-phenyl-2-aminophenol can be achieved through the reduction of 5-phenyl-2-nitrophenol.

-

Reaction: A solution of 5-phenyl-2-nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate) is treated with a reducing agent. Common reducing agents for this transformation include tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

-

Procedure (using SnCl₂):

-

Dissolve 5-phenyl-2-nitrophenol in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a strong base (e.g., sodium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash it with water, and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenyl-2-aminophenol.

-

1.2. Experimental Protocol: Synthesis of 2-Benzoxazolethiol, 5-phenyl-

The formation of the benzoxazole ring is typically achieved by reacting a 2-aminophenol derivative with carbon disulfide in the presence of a base.[1][2]

-

Reaction: 5-phenyl-2-aminophenol is reacted with carbon disulfide in the presence of potassium hydroxide in an alcoholic solvent.

-

Procedure:

-

Dissolve 5-phenyl-2-aminophenol and potassium hydroxide in ethanol.

-

Add carbon disulfide to the solution and heat the mixture at reflux for several hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the crude 2-Benzoxazolethiol, 5-phenyl-.

-

Filter the solid, wash it thoroughly with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

-

Synthesis Workflow

Caption: Proposed two-step synthesis of 2-Benzoxazolethiol, 5-phenyl-.

Characterization

The structural elucidation of the synthesized 2-Benzoxazolethiol, 5-phenyl- would be performed using various spectroscopic techniques. The following tables summarize the predicted and representative spectral data based on known 2-mercaptobenzoxazole derivatives.[1][2][3]

2.1. Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and benzoxazole rings (multiplets in the range of δ 7.0-8.0 ppm), a broad singlet for the thiol proton (-SH) which is D₂O exchangeable. |

| ¹³C NMR | Signals for the aromatic carbons, a characteristic signal for the thione carbon (C=S) in the range of δ 180-190 ppm. |

| FT-IR (cm⁻¹) | N-H stretching (around 3300-3400), C-H aromatic stretching (around 3000-3100), C=N stretching of the oxazole ring (around 1600-1620), C=C aromatic stretching (around 1450-1550), and S-H stretching (around 2550-2600).[2] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 2-Benzoxazolethiol, 5-phenyl- (C₁₃H₉NOS). |

2.2. Representative Spectroscopic Data of 2-Mercaptobenzoxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) | Mass Spec. (m/z) |

| 2-Mercaptobenzoxazole | Aromatic H: 7.22-7.50 (m), SH: 13.80 (s)[2] | Aromatic C: 109.92-131.19, C-O: 148.12, C=S: 180.14[2] | N-H: 3319, C-H (aromatic): 3068, 3039, C=N: 1618, S-H: 2610[2] | 151 (M⁺)[3] |

| 2-(benzo[d]oxazol-2-ylthio)-N'-(4-methoxybenzylidene) acetohydrazide | N=CH: 8.61 (s), NH-N: 7.798 (s), Ar-H: 6.94-7.78 (m), S-CH₂: 3.85 (s), OCH₃: 3.77 (s)[1] | C=O: 174.18, C=N (benzoxazole): 161.97, Aromatic C: 114.18-161.04, C=N: 143.20, OCH₃: 55.36, S-CH₂: 41.06[1] | N-H: 3423, C-H (aromatic): 3073, C=O: 1729, C=N: 1623[1] | 340 (M⁺)[1] |

Potential Biological Activity and Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Some derivatives have been identified as inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a key protein in inflammatory responses and cell proliferation.[7]

Potential Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway that could be targeted by a benzoxazole derivative, such as an inhibitor of a key signaling protein like MIF.

Caption: Potential inhibition of the MIF signaling pathway by a benzoxazole derivative.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

- 3. 2-Mercaptobenzoxazole | C7H5NOS | CID 712377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Design, Synthesis, and Biological Activity of New N-(Phenylmethyl)-benzoxazol-2-thiones as Macrophage Migration Inhibitory Factor (MIF) Antagonists: Efficacies in Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-Phenyl-2-Benzoxazolethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physicochemical properties of 5-phenyl-2-benzoxazolethiol (CAS No: 17371-99-2). While experimental data for certain parameters remain to be fully elucidated in publicly accessible literature, this document compiles the available quantitative data and presents standardized, detailed experimental protocols for the determination of key physicochemical properties including melting point, acid dissociation constant (pKa), lipophilicity (logP), and solubility. These methodologies are based on established practices for heterocyclic compounds and are intended to guide researchers in the comprehensive characterization of this and similar molecules. Visual workflows are provided to illustrate the experimental processes.

Introduction

5-Phenyl-2-benzoxazolethiol is a heterocyclic organic compound featuring a benzoxazole core substituted with a phenyl group and a thiol group. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the physicochemical properties of 5-phenyl-2-benzoxazolethiol is fundamental for its potential application in drug design and development, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. This guide serves as a foundational resource for researchers engaged in the study of this compound.

Core Physicochemical Properties

The known quantitative physicochemical data for 5-phenyl-2-benzoxazolethiol are summarized in the table below. It is important to note that comprehensive experimental data for this specific molecule is limited in the current body of scientific literature.

| Property | Value | Reference |

| CAS Number | 17371-99-2 | [1] |

| Molecular Formula | C₁₃H₉NOS | |

| Molecular Weight | 227.28 g/mol | [1] |

| Melting Point | 213 °C | [1] |

| Appearance | Solid | |

| SMILES | S=C1NC2=CC(=CC=C2O1)C1=CC=CC=C1 | [1] |

| InChI Key | QKLMWNVNJBXKRG-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Mercapto-5-phenylbenzoxazole, 5-Phenylbenzoxazoline-2(3H)-thione, 5-phenyl-2,3-dihydro-1,3-benzoxazole-2-thione | [1] |

Table 1: Summary of Known Physicochemical Properties of 5-phenyl-2-benzoxazolethiol.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of critical physicochemical parameters for 5-phenyl-2-benzoxazolethiol.

Melting Point Determination

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology: The melting point of 5-phenyl-2-benzoxazolethiol can be determined using the open capillary tube method.[2][3]

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the thiol group in 5-phenyl-2-benzoxazolethiol.

Methodology: Spectrophotometric Titration

-

A stock solution of 5-phenyl-2-benzoxazolethiol is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted in a series of buffers with a range of known pH values.

-

The UV-Vis absorption spectrum of the compound is recorded for each buffered solution.

-

The absorbance at a specific wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.

-

The resulting titration curve is analyzed, and the pKa is determined as the pH at which the concentrations of the protonated and deprotonated forms are equal (the inflection point of the curve).

Alternative Methodology: Isothermal Titration Calorimetry (ITC) Isothermal titration calorimetry can also be employed for the direct determination of the pKa of thiols.[4] This method measures the heat change upon titration of the compound with an acid or base.

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting the membrane permeability and in vivo distribution of a drug candidate.

Methodology: Shake-Flask Method The shake-flask method is the traditional and most direct way to determine the octanol-water partition coefficient.[5]

-

A known amount of 5-phenyl-2-benzoxazolethiol is dissolved in a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD determination) that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Alternative Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC offers a faster and more efficient method for estimating logP values.[6]

-

A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

The retention times of these standards are measured under isocratic conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (k') against the known logP values of the standards.

-

5-phenyl-2-benzoxazolethiol is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the target compound is then interpolated from the calibration curve.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and bioavailability.

Methodology: Equilibrium Solubility Method

-

An excess amount of solid 5-phenyl-2-benzoxazolethiol is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, ethanol).

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[1][2]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the experimental determination of the physicochemical properties of 5-phenyl-2-benzoxazolethiol.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

5-Phenyl-1,3-benzoxazole-2-thiol: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the biological activity screening of a specific derivative, 5-phenyl-1,3-benzoxazole-2-thiol. While direct experimental data for this compound is limited in publicly accessible literature, this document consolidates information on the known biological activities of structurally related benzoxazole-2-thiol and 5-substituted benzoxazole derivatives. It provides a comprehensive overview of potential anticancer, antimicrobial, and anti-inflammatory properties, complete with detailed experimental protocols for their evaluation and visual representations of associated signaling pathways and workflows. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of 5-phenyl-1,3-benzoxazole-2-thiol and its analogs.

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The fusion of a benzene ring with an oxazole ring creates a stable aromatic system that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets. The presence of a thiol group at the 2-position and a phenyl group at the 5-position of the benzoxazole core in 5-phenyl-1,3-benzoxazole-2-thiol suggests a potential for significant biological activity. This guide outlines the common screening methodologies to assess the therapeutic potential of this compound.

Potential Biological Activities and Screening Data

Based on studies of analogous compounds, 5-phenyl-1,3-benzoxazole-2-thiol is predicted to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The following tables summarize representative quantitative data from studies on structurally similar benzoxazole derivatives.

Disclaimer: The following data is for structurally related benzoxazole derivatives and not for 5-phenyl-1,3-benzoxazole-2-thiol itself. This information is provided to guide initial screening efforts.

Anticancer Activity

Benzoxazole derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases (e.g., VEGFR-2), and the induction of apoptosis.[1][2][3][4]

Table 1: Anticancer Activity of Representative Benzoxazole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Benzoxazole Derivative | Compound 12l | HepG2 (Liver) | IC50 | 10.50 µM | [1] |

| Benzoxazole Derivative | Compound 12l | MCF-7 (Breast) | IC50 | 15.21 µM | [1] |

| Benzoxazole-benzamide Conjugate | Compound 1 | HCT-116 (Colon) | IC50 | Not specified, potent | [4] |

| Benzoxazole-benzamide Conjugate | Compound 11 | MCF-7 (Breast) | IC50 | Not specified, potent | [4] |

| 5-Chlorobenzoxazole Derivative | Compound 14b | MCF-7 (Breast) | IC50 | 4.75 µM | [2] |

| 5-Chlorobenzoxazole Derivative | Compound 14b | HepG2 (Liver) | IC50 | 4.61 µM | [2] |

Antimicrobial Activity

The antimicrobial potential of benzoxazole-2-thiol derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Representative Benzoxazole Derivatives

| Compound Class | Specific Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Methyl-benzoxazole Derivative | Compound 4b | Staphylococcus aureus | MIC | 12.5 | [5] |

| Methyl-benzoxazole Derivative | Compound 4c | Staphylococcus aureus | MIC | 12.5 | [5] |

| Methyl-benzoxazole Derivative | Compound 5a | Pseudomonas aeruginosa | MIC | 25 | [5] |

| Methyl-benzoxazole Derivative | Compound 4c | Candida albicans | MIC | 12.5 | [5] |

| 5-Chloro-benzoxazol-2(3H)-one Derivative | Compound P4A/P4B | Various bacteria & fungi | MIC | Good activity | [6] |

Anti-inflammatory Activity

Certain benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often attributed to the inhibition of inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes.[7]

Table 3: Anti-inflammatory Activity of Representative Benzoxazole Derivatives

| Compound Class | Specific Derivative | Assay | Activity Metric | Value | Reference |

| Oxadiazole-linked Benzoxazole | Compound 5j | In vitro COX-2 Inhibition | IC50 | 4.83 µM | [7] |

| Oxadiazole-linked Benzoxazole | Compound 5h | In vitro COX-2 Inhibition | IC50 | 5.10 µM | [7] |

| Oxadiazole-linked Benzoxazole | Compound 5k | In vitro COX-2 Inhibition | IC50 | 6.70 µM | [7] |

| Benzoxazolone Derivative | Compound 3g | In vitro IL-6 Inhibition | IC50 | 5.09 µM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the systematic screening of the biological activities of 5-phenyl-1,3-benzoxazole-2-thiol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-phenyl-1,3-benzoxazole-2-thiol in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add an appropriate solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of 5-phenyl-1,3-benzoxazole-2-thiol in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer 5-phenyl-1,3-benzoxazole-2-thiol orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway that may be modulated by benzoxazole derivatives.

Caption: Workflow for Anticancer Screening using MTT Assay.

Caption: Workflow for Antimicrobial Screening (MIC Determination).

Caption: Potential Anticancer Mechanism via VEGFR-2 Inhibition and Apoptosis Induction.

Conclusion

While direct experimental evidence for the biological activities of 5-phenyl-1,3-benzoxazole-2-thiol is not extensively documented, the broader class of benzoxazole derivatives demonstrates significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The protocols and data presented in this guide, derived from closely related analogs, provide a robust framework for initiating a comprehensive biological activity screening of this specific compound. Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of 5-phenyl-1,3-benzoxazole-2-thiol.

References

- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.vignan.ac.in [ir.vignan.ac.in]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of 5-Phenyl-Substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-substituted benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in this promising area.

Anticancer Activity: A Multi-pronged Assault on Malignancy

5-Phenyl-substituted benzoxazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and proliferation, as well as the induction of programmed cell death (apoptosis).

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A crucial mechanism underlying the anticancer effects of certain 5-phenyl-substituted benzoxazoles is the inhibition of VEGFR-2, a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing endothelial cell proliferation and migration, and ultimately suppressing tumor growth.

Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| 14b | 5-chloro, 2-(2-methoxyphenyl) | MCF-7 | 4.75 ± 0.21 | [1] |

| HepG2 | 4.61 ± 0.34 | [1] | ||

| 14i | 5-methyl, 2-(2,5-dichlorophenyl) | HepG2 | 3.22 ± 0.13 | [1] |

| 14l | 5-methyl, 2-(2,5-dichlorophenyl) | MCF-7 | 6.87 ± 0.23 | [1] |

| HepG2 | 6.70 ± 0.47 | [1] | ||

| 8d | 5-methyl, N-(4-nitrophenyl)acetamido | VEGFR-2 Kinase | 0.0554 | [2] |

| 8a | 5-methyl, N-phenylacetamido | VEGFR-2 Kinase | 0.0579 | [2] |

| 8e | 5-methyl, N-(4-acetylphenyl)acetamido | VEGFR-2 Kinase | 0.0741 | [2] |

| 12l | 5-methyl, N-(tert-butyl)acetamido | VEGFR-2 Kinase | 0.097 | [3] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-phenyl-substituted benzoxazoles.

Inhibition of Human DNA Topoisomerase IIα

Another significant anticancer mechanism is the inhibition of human DNA topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By interfering with the enzyme's ability to manage DNA supercoiling, these benzoxazole derivatives induce DNA damage, leading to cell cycle arrest and apoptosis.

Quantitative Data: Topoisomerase IIα Inhibition

| Compound ID | Modification | IC50 (µM) | Reference |

| 1i | 5-nitro-2-(4-butylphenyl) | 2 | [4] |

| 2i | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | 2 | [4] |

Experimental Workflow: DNA Topoisomerase II Relaxation Assay

Caption: Workflow for the DNA Topoisomerase II relaxation assay.

Induction of Apoptosis

Many 5-phenyl-substituted benzoxazoles trigger apoptosis in cancer cells. This programmed cell death is often a consequence of the upstream enzymatic inhibition (VEGFR-2, Topoisomerase IIα) or can be initiated through other cellular pathways. The apoptotic cascade involves the activation of caspases and alterations in key regulatory proteins. Some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2.[3]

Antimicrobial Activity: Targeting Essential Bacterial Processes

5-Phenyl-substituted benzoxazoles also exhibit promising activity against a range of bacterial and fungal pathogens. A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase.

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase found in bacteria, is essential for maintaining DNA topology during replication and transcription. By inhibiting this enzyme, 5-phenyl-substituted benzoxazoles disrupt critical cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase.[5]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |

| 4b | 5-methyl-2-(2,4-dichlorophenyl) | Staphylococcus aureus | 12.5 | [6] |

| 4c | 5-methyl-2-(2,4-dibromophenyl) | Staphylococcus aureus | 12.5 | [6] |

| 5a | 6-methyl-2-(2,4-dichlorophenyl) | Pseudomonas aeruginosa | 25 | [6] |

| - | 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido] | Various strains | 32-1024 | [7] |

Enzyme Inhibition: Modulating Neurological Pathways

Beyond their anticancer and antimicrobial effects, certain 5-phenyl-substituted benzoxazoles have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Inhibition of Acetylcholinesterase (AChE)

Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease to improve cognitive function. Some 5-phenyl-substituted benzoxazole derivatives have shown significant AChE inhibitory activity, with enzyme kinetics studies revealing a competitive type of inhibition.[8]

Quantitative Data: Acetylcholinesterase Inhibition

| Compound ID | Modification | IC50 (µM) | Ki (µM) | Reference |

| 34 | Specific phenyl benzoxazole derivative | 0.363 ± 0.017 | 0.19 ± 0.03 | [8] |

Experimental Workflow: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Caption: Workflow of the Ellman's method for measuring AChE inhibition.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. A common method involves a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant Human VEGFR-2

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compound (5-phenyl-substituted benzoxazole)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

96-well white microplate

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound or vehicle control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

DNA Topoisomerase II Relaxation Assay

This assay determines the inhibitory effect of a compound on the ability of topoisomerase II to relax supercoiled DNA.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

-

ATP

-

Test compound

-

Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA on ice.

-

Add the test compound at various concentrations to the reaction tubes.

-

Add human topoisomerase IIα to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform gel electrophoresis to separate the supercoiled and relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plate

-

Inoculum of the microorganism at a standardized concentration

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Materials:

-

Acetylcholinesterase (AChE)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations.

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC50 value.

This guide provides a foundational understanding of the mechanisms of action of 5-phenyl-substituted benzoxazoles. The diverse biological activities of this scaffold underscore its potential for the development of novel therapeutics. Further research is warranted to fully elucidate the intricate molecular interactions and to optimize the pharmacological profiles of these promising compounds.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. bosterbio.com [bosterbio.com]

- 8. How do type II topoisomerases use ATP hydrolysis to simplify DNA topology beyond equilibrium? Investigating the relaxation reaction of non-supercoiling type II topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent Properties of 2-Benzoxazolethiol, 5-phenyl-: A Technical Overview

Disclaimer: Following a comprehensive literature search, specific quantitative data on the fluorescent properties (excitation/emission maxima, quantum yield, and lifetime) of 2-Benzoxazolethiol, 5-phenyl- could not be located in the available scientific literature. This document, therefore, provides a technical guide based on the fluorescent properties of the broader benzoxazole class of compounds, offering insights into the expected characteristics and experimental approaches for such molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the potential fluorescent applications of this compound class.

Introduction to Benzoxazole Fluorescence

Benzoxazole derivatives are a well-established class of heterocyclic compounds known for their significant fluorescent properties.[1][2][3] These molecules are frequently utilized as fluorescent labels, probes, and materials for sensor technologies due to their stability and often high fluorescence efficiency in both solution and solid states.[2][4] The photophysical characteristics of benzoxazoles can be finely tuned through chemical modifications, making them versatile scaffolds for various applications, including bioimaging and as indicators for pH, metal cations, and thiols.[2][3][4][5]

Photophysical Properties of Benzoxazole Derivatives

While specific data for 2-Benzoxazolethiol, 5-phenyl- is unavailable, the properties of structurally related compounds can provide valuable insights. For instance, 2-phenylbenzoxazole derivatives and other substituted benzoxazoles have been studied for their fluorescence.

A notable example is 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole , which exhibits an excitation maximum at 330 nm and an emission maximum at 359 nm when measured in acetonitrile, resulting in a Stokes shift of 59 nm.[1] Furthermore, a similar para-fluorosulfate derivative has demonstrated a high fluorescence quantum yield of up to 64% in acetonitrile.[2] Another related compound used as a fluorescent labeling agent, 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) , has an excitation wavelength of 310 nm and an emission wavelength of 375 nm.[5]

These examples suggest that 2-Benzoxazolethiol, 5-phenyl- is likely to absorb in the UV-A region and emit in the near-UV or blue region of the spectrum. The presence of the thiol group and the position of the phenyl substituent will undoubtedly influence the specific photophysical parameters.

Table 1: Illustrative Photophysical Data of Benzoxazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent | Quantum Yield (Φ) | Reference |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | 330 | 359 | Acetonitrile | Not Reported | [1] |

| 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole (para-derivative) | Not Reported | Not Reported | Acetonitrile | up to 0.64 | [2] |

| 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole) | 310 | 375 | Not Reported | Not Reported | [5] |

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general synthetic workflow is outlined below.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Phenylbenzoxazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of novel 5-phenylbenzoxazole-2-thiol derivatives. This class of compounds holds significant promise in the development of new therapeutic agents, and this document details the foundational chemistry and relevant biological evaluation methodologies.

Introduction to 5-Phenylbenzoxazole-2-thiols

Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. The introduction of a phenyl group at the 5-position and a thiol group at the 2-position of the benzoxazole core creates a unique scaffold for the design and synthesis of novel drug candidates. The thiol group, in particular, offers a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Synthesis of the 5-Phenylbenzoxazole-2-thiol Core and Its Derivatives

The synthesis of the 5-phenylbenzoxazole-2-thiol scaffold and its subsequent derivatization are key steps in the exploration of this compound class.

Synthesis of 5-Phenyl-1,3-benzoxazole-2-thiol

The foundational molecule, 5-phenyl-1,3-benzoxazole-2-thiol, is synthesized from the commercially available starting material, 4-amino-[1,1'-biphenyl]-3-ol. The general and specific protocols are outlined below.

General Experimental Protocol: Synthesis of 2-Mercaptobenzoxazoles

A common method for the synthesis of 2-mercaptobenzoxazoles involves the reaction of a 2-aminophenol derivative with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux, followed by acidification to precipitate the desired product.

Specific Protocol: Synthesis of 5-Phenyl-1,3-benzoxazole-2-thiol

-

Materials: 4-Amino-[1,1'-biphenyl]-3-ol, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid (or acetic acid).

-

Procedure:

-

In a round-bottom flask, dissolve 4-amino-[1,1'-biphenyl]-3-ol (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid or acetic acid until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenyl-1,3-benzoxazole-2-thiol.

-

Synthesis of S-Substituted Derivatives

The thiol group at the 2-position of the benzoxazole ring is a versatile functional group that can be readily modified through S-alkylation and S-acylation to generate a library of derivatives.

General Protocol for S-Alkylation

-

Procedure:

-

To a solution of 5-phenylbenzoxazole-2-thiol (1 equivalent) in a suitable solvent (e.g., ethanol, acetone, or DMF), add a base such as potassium carbonate or triethylamine (1.1 equivalents).

-

Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat under reflux until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[1]

-

General Protocol for S-Acylation

-

Procedure:

-

Dissolve 5-phenylbenzoxazole-2-thiol (1 equivalent) in a suitable solvent (e.g., dry chloroform, dichloromethane, or THF) containing a base like triethylamine or pyridine (1.1 equivalents).

-

Cool the mixture in an ice bath and add the desired acyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to remove excess acid and acyl chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography or recrystallization to yield the S-acylated product.[2]

-

References

Preliminary Cytotoxicity Studies of 2-Phenylbenzoxazole Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of various 2-phenylbenzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential of this class of compounds as anticancer agents. The guide summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of the current research landscape.

Introduction to 2-Phenylbenzoxazole Derivatives

Benzoxazole moieties are prevalent in a variety of pharmacologically active compounds. The 2-phenylbenzoxazole scaffold, in particular, has garnered significant attention in medicinal chemistry due to the notable anticancer properties exhibited by its derivatives.[1] These compounds have been investigated for their cytotoxic effects against a range of human cancer cell lines, with some demonstrating potent activity and selectivity. Researchers have explored various substitutions on both the benzoxazole and phenyl rings to understand structure-activity relationships and optimize their therapeutic potential.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of 2-phenylbenzoxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. Lower IC50 values are indicative of greater cytotoxic potency.

Table 1: IC50 Values of 2-Phenylbenzoxazole Derivatives against Various Cancer Cell Lines

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 14a | Unsubstituted benzo[d]oxazole, 2-methoxy phenyl | HepG2 | 3.95 ± 0.18 | Sorafenib | Not specified |

| MCF-7 | 4.054 ± 0.17 | ||||

| 14b | 5-chlorobenzo[d]oxazole, 2-methoxy phenyl | MCF-7 | 4.75 ± 0.21 | Sorafenib | Not specified |

| HepG2 | 4.61 ± 0.34 | ||||

| 14g | Unsubstituted benzo[d]oxazole, 2,6-dimethyl phenyl | MCF-7 | 5.8 ± 0.22 | Sorafenib | Not specified |

| HepG2 | 10.73 ± 0.83 | ||||

| 14i | 5-methylbenzo[d]oxazole | HepG2 | Not specified (strongest effect) | Sorafenib | Not specified |

| MCF-7 | 6.94 ± 0.22 | ||||

| 14k | 5-chlorobenzo[d]oxazole, 2,5-dichloro phenyl | MCF-7 | 7.75 ± 0.24 | Sorafenib | Not specified |

| HepG2 | 11.42 ± 0.93 | ||||

| 14l | Unsubstituted benzo[d]oxazole, 2,5-dichloro phenyl | MCF-7 | 6.87 ± 0.23 | Sorafenib | Not specified |

| HepG2 | 6.70 ± 0.47 | ||||

| 14n | 5-chlorobenzo[d]oxazole, 4-hydroxy phenyl | MCF-7 | 7.098 ± 0.5 | Sorafenib | Not specified |

| HepG2 | 9.93 ± 0.85 | ||||

| 30 | Not specified | NCI-H460 | 1.7 | Etoposide | 6.1 |

| 33 | Not specified | NCI-H460 | 1.1 | Etoposide | 6.1 |

| 36 | Not specified | NCI-H460 | 1.3 | Etoposide | 6.1 |

| 40 | Not specified | NCI-H460 | 0.4 | Etoposide | 6.1 |

| 43 | Not specified | NCI-H460 | 1.8 | Etoposide | 6.1 |

| 45 | Not specified | NCI-H460 | 0.9 | Etoposide | 6.1 |

| 46 | Not specified | NCI-H460 | 1.1 | Etoposide | 6.1 |

| 47 | Not specified | NCI-H460 | 1.3 | Etoposide | 6.1 |

| BOSo | ortho-substituted fluorosulfate | MCF-7 | Significant cytotoxicity | Not specified | Not specified |

| 6c | 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid | 22Rv1 | 1.54 | Doxorubicin | 2.32 |

| 5a | Acetamide series, unsubstituted phenyl | MCF-7 | 16.29 | Sorafenib | 4.95 |

| A549 | 23.60 | 6.32 | |||

| PC-3 | 16.14 | 6.57 | |||

| 11b | p-fluorophenyl moiety | MCF-7 | 4.30 | Sorafenib | 4.95 |

| A549 | 6.68 | 6.32 | |||

| PC-3 | 7.06 | 6.57 |

Experimental Protocols

The following section details the methodologies for key experiments cited in the preliminary cytotoxicity studies of 2-phenylbenzoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

A widely used colorimetric method for assessing the in vitro cytotoxicity of compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]

Protocol:

-

Cell Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[3] Cells are then seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[3]

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[4]

-

MTT Incubation: After the treatment period, the culture medium is removed, and 100 μL of MTT reagent is added to each well.[5][6] The plates are then incubated for 4 hours at 37°C in a 5% CO2 atmosphere.[5][6]

-

Formazan Solubilization: Following incubation, the MTT solution is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: The optical density is measured at a wavelength of 570 nm using a microplate reader.[5][6] The absorbance values are directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT Assay Workflow

Potential Mechanisms of Action

Several studies have investigated the potential mechanisms through which 2-phenylbenzoxazole derivatives exert their cytotoxic effects. These include the inhibition of key enzymes involved in cancer progression and the induction of programmed cell death.

VEGFR-2 Inhibition

Some 2-phenylbenzoxazole derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 plays a key role in this pathway.[2] By inhibiting VEGFR-2, these compounds can potentially suppress tumor angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Several 2-phenylbenzoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a crucial mechanism for eliminating malignant cells. For instance, compound 14b was found to arrest the cell cycle in the Pre-G1 phase and induce apoptosis in HepG2 cells.[2] This apoptotic induction was associated with a significant increase in the levels of caspase-3, a key executioner caspase.[2] Other studies have reported that some derivatives can induce apoptosis in the K562 cell line and cause cell cycle arrest in the S phase.[7]

Potential Mechanisms of Action

Conclusion

The preliminary cytotoxicity studies of 2-phenylbenzoxazole derivatives reveal a promising class of compounds with significant anticancer potential. The diverse substitutions on the core scaffold allow for the fine-tuning of their cytotoxic activity against various cancer cell lines. The mechanisms of action appear to be multifaceted, involving the inhibition of crucial signaling pathways like VEGFR-2 and the induction of apoptosis. Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-phenyl-2-benzoxazolethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-phenyl-2-benzoxazolethiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, belonging to the versatile benzoxazole class of molecules. Benzoxazole derivatives are known to exhibit a wide range of biological activities. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships and for quality control in synthesis and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of these molecules.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-phenyl-2-benzoxazolethiol. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a robust reference for researchers in the identification and characterization of 5-phenyl-2-benzoxazolethiol and similar derivatives.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for 5-phenyl-2-benzoxazolethiol. These predictions are derived from the analysis of structurally similar compounds, including 5-phenylbenzoxazole, 2-mercaptobenzoxazole, and other substituted benzoxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5-phenyl-2-benzoxazolethiol are presented below, assuming a standard deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 5-phenyl-2-benzoxazolethiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| SH | 13.0 - 14.0 | Broad Singlet | - |

| H-4 | ~7.8 | Doublet | ~1.8 |

| H-6 | ~7.6 | Doublet of Doublets | ~8.5, 1.8 |

| H-7 | ~7.4 | Doublet | ~8.5 |

| Phenyl H (ortho) | 7.7 - 7.9 | Multiplet | - |

| Phenyl H (meta, para) | 7.3 - 7.5 | Multiplet | - |

Table 2: Predicted ¹³C NMR Data for 5-phenyl-2-benzoxazolethiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=S) | 175 - 185 |

| C-4 | 110 - 115 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| C-7 | 115 - 120 |

| C-8 (C-O) | 148 - 152 |

| C-9 (C-N) | 140 - 145 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho) | 127 - 130 |

| Phenyl C (meta) | 128 - 131 |

| Phenyl C (para) | 125 - 128 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Data for 5-phenyl-2-benzoxazolethiol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2600-2550 | Weak, Broad | S-H Stretch (Thiol) |

| ~1610 | Strong | C=N Stretch (Benzoxazole Ring) |

| ~1580, 1480 | Medium-Strong | C=C Stretch (Aromatic Rings) |

| ~1250 | Strong | C-N Stretch |

| ~1100-1000 | Medium | C-O Stretch |

| ~750, ~690 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~700-600 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The predicted data is for Electron Ionization (EI) Mass Spectrometry.

Table 4: Predicted Mass Spectrometry Data for 5-phenyl-2-benzoxazolethiol

| m/z | Proposed Fragment |

| ~227 | [M]⁺ (Molecular Ion) |

| ~194 | [M - SH]⁺ |

| ~167 | [M - C₆H₅ - H]⁺ |

| ~150 | [C₇H₄NOS]⁺ |

| ~77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of 5-phenyl-2-benzoxazolethiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of 5-phenyl-2-benzoxazolethiol in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons. For ¹H NMR, data is typically acquired over a spectral width of 0-15 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 is recommended for quantitative analysis.[3] For ¹³C NMR, a wider spectral width of 0-200 ppm is used, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[4]

Infrared (IR) Spectroscopy

For a solid sample like 5-phenyl-2-benzoxazolethiol, the thin solid film method is commonly used.[5] A small amount of the sample (around 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[5] A drop of this solution is then placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The plate is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[5] The data is typically collected over a range of 4000 to 400 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.[7][8] The sample is introduced into the ion source, often using a direct insertion probe for solid samples. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[8][9] This causes the molecule to ionize and fragment. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[10]

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted spectral characteristics of 5-phenyl-2-benzoxazolethiol.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of 5-phenyl-2-benzoxazolethiol.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. rsc.org [rsc.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. bitesizebio.com [bitesizebio.com]

Unraveling the Enigma of CAS 39987-31-8: A Search for Chemical Identity and Safety Data

Despite a comprehensive investigation into the chemical identity, properties, and safety data associated with CAS number 39987-31-8, publicly available information regarding this specific substance remains elusive. Extensive searches across multiple chemical databases and scientific literature have failed to yield a definitive identification, suggesting the CAS number may be inaccurate, outdated, or assigned to a proprietary or rarely documented compound.

While the inquiry for CAS 39987-31-8 did not provide specific results, the search did reveal a landscape of structurally related compounds, primarily within the piperidine class of molecules. Piperidines are a significant structural motif in a vast array of pharmaceuticals and research chemicals, recognized for their diverse biological activities.

Insights from Related Piperidine Compounds

Investigations into related structures, such as 3-(4-fluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine, indicate their role as intermediates in the synthesis of more complex molecules, including antidepressants like Paroxetine. The piperidine scaffold is a key component in compounds targeting the central nervous system.

The broader class of piperidine-containing molecules has been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These include, but are not limited to:

-

Antidepressant Effects: As seen in Selective Serotonin Reuptake Inhibitors (SSRIs).

-

Anticancer Properties: Demonstrating potential in inhibiting the growth of various cancer cell lines.

-

Antiviral and Anti-Alzheimer's potential: Highlighting the versatility of the piperidine core in drug discovery.

General Safety Considerations for Piperidine Derivatives

Given the lack of specific safety data for CAS 39987-31-8, a general overview of the hazards associated with related piperidine compounds is warranted for any researcher anticipating work with similar structures. Safety data sheets for analogous compounds frequently highlight the following potential hazards:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.

-

Skin and Eye Irritation: Can cause skin irritation and serious eye damage.

-

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, are essential when handling such chemicals. Work should be conducted in a well-ventilated fume hood.

The Unresolved Identity of CAS 39987-31-8

The inability to retrieve specific information for CAS 39987-31-8 underscores the challenges that can arise in chemical research when dealing with non-standard or poorly documented substances. Researchers and drug development professionals are advised to verify the CAS number and seek information from commercial suppliers or specialized chemical libraries that may hold proprietary data.

Without a confirmed chemical identity, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows for CAS 39987-31-8. The information presented here is based on publicly available data for structurally related compounds and should be used for general informational purposes only.

Potential Therapeutic Targets of 5-phenyl-1,3-benzoxazole-2-thiol: An In-depth Technical Guide

Disclaimer: This technical guide summarizes the potential therapeutic targets of the benzoxazole scaffold, with a focus on derivatives structurally related to 5-phenyl-1,3-benzoxazole-2-thiol. Direct experimental data on the specific therapeutic targets of 5-phenyl-1,3-benzoxazole-2-thiol is limited in the reviewed literature. The information presented herein is extrapolated from studies on analogous compounds and is intended to guide future research and drug development efforts.

Introduction

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide explores the potential therapeutic targets of compounds based on the 5-phenyl-1,3-benzoxazole-2-thiol core, drawing insights from the well-documented activities of various benzoxazole derivatives. The primary therapeutic areas where benzoxazoles have shown promise include oncology, infectious diseases, and neurodegenerative disorders.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research into the benzoxazole class of compounds, several key molecular targets have been identified. These targets are primarily enzymes that play crucial roles in disease pathogenesis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in Oncology

A significant body of research has focused on benzoxazole derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.

Mechanism of Action: Benzoxazole derivatives have been shown to act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding pocket, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic cascade. This leads to a reduction in tumor vascularization, growth, and metastasis. Several studies have reported potent VEGFR-2 inhibitory activity for various benzoxazole derivatives.[1][2][3][4]

Signaling Pathway:

Caption: VEGFR-2 Signaling Inhibition by Benzoxazole Derivatives.

DNA Gyrase in Infectious Diseases

Certain benzoxazole derivatives have been identified as potential antibacterial agents through the inhibition of DNA gyrase.[5][6] This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics.

Mechanism of Action: DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Benzoxazole-based inhibitors are thought to interfere with the ATPase activity of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its function. The absence of DNA gyrase in eukaryotes makes it a selective target for antibacterial therapy.[5][6]

Logical Relationship:

Caption: Inhibition of Bacterial Growth via DNA Gyrase.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) in Neurodegenerative Diseases

Derivatives of benzoxazole have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: By inhibiting AChE and BuChE, benzoxazole compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function.

Quantitative Bioactivity Data of Benzoxazole Derivatives

The following tables summarize the in vitro activity of various benzoxazole derivatives against different therapeutic targets. It is important to note that these are not data for 5-phenyl-1,3-benzoxazole-2-thiol itself but for structurally related compounds.

Table 1: Anticancer Activity of Benzoxazole Derivatives

| Compound Class | Target | Assay | Cell Line | IC50 | Reference |

| 2-Aryl-benzoxazoles | VEGFR-2 | Enzyme Assay | - | 97.38 nM | [2] |

| Benzoxazole Derivatives | VEGFR-2 | ELISA | HepG2 | - | [1][3] |

| Benzoxazole Derivatives | Proliferation | MTT Assay | MCF-7 | 4.054 µM | [1] |

| Benzoxazole Derivatives | Proliferation | MTT Assay | HepG2 | 3.22 µM | [1] |

| Benzoxazole-N-heterocyclic hybrids | Tyrosine Kinase | Enzyme Assay | - | 0.10 µM | [10] |

Table 2: Antimicrobial and Cholinesterase Inhibitory Activity of Benzoxazole Derivatives

| Compound Class | Target | Assay | Organism/Enzyme | IC50 / Activity | Reference |